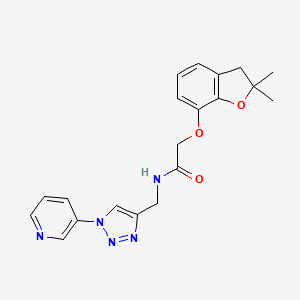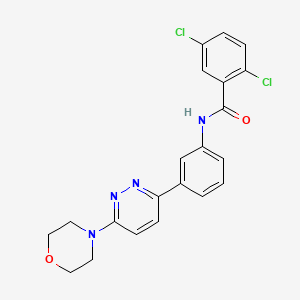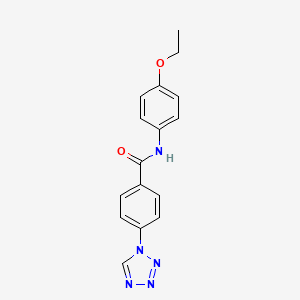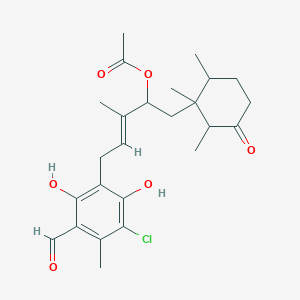![molecular formula C20H33N5O2 B2750024 N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide CAS No. 900005-67-6](/img/structure/B2750024.png)
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes dimethylamino groups, a pyrrolidine ring, and an ethanediamide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as N-(2-bromoethyl)-N,N-dimethylamine and 4-(dimethylamino)phenylpyrrolidine. These intermediates are then reacted under controlled conditions to form the final product. Common reagents used in these reactions include brominating agents, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- N,N-Dimethylaminoethylamine
- 4-Dimethylaminophenylpyrrolidine
- Ethanediamide derivatives
Comparison: Compared to similar compounds, N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide exhibits unique properties due to its specific structural features. The presence of both dimethylamino groups and a pyrrolidine ring enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-23(2)14-11-21-19(26)20(27)22-15-18(25-12-5-6-13-25)16-7-9-17(10-8-16)24(3)4/h7-10,18H,5-6,11-15H2,1-4H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLLXAPBZQBHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2749942.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2749944.png)



![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749948.png)
![N-(2-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2749950.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea](/img/structure/B2749954.png)
![[8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2749956.png)

![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2749959.png)
![Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2749962.png)
![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2749964.png)
